Cas no 667435-74-7 (2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid)

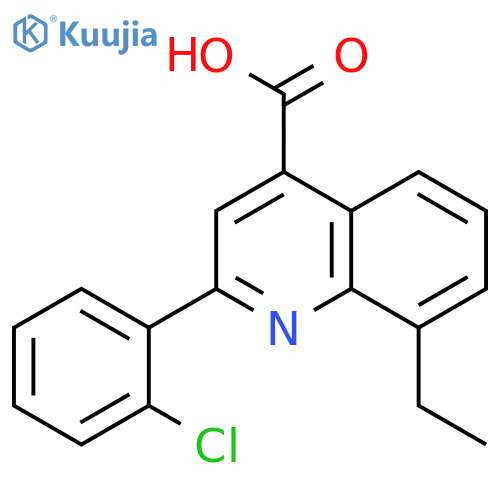

667435-74-7 structure

商品名:2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid

CAS番号:667435-74-7

MF:C18H14ClNO2

メガワット:311.762263774872

MDL:MFCD03422060

CID:3111775

PubChem ID:3908239

2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 2-(2-Chloro-phenyl)-8-ethyl-quinoline-4-carboxylic acid

- BBL017142

- STK441351

- VS-05888

- AKOS003313218

- SB72225

- CS-0317383

- DTXSID701212184

- MFCD03422060

- H26599

- 2-(2-chlorophenyl)-8-ethylquinoline-4-carboxylic acid

- 4-quinolinecarboxylic acid, 2-(2-chlorophenyl)-8-ethyl-

- 2-(2-chlorophenyl)-8-ethylquinoline-4-carboxylicacid

- 2-(2-Chlorophenyl)-8-ethyl-4-quinolinecarboxylic acid

- ALBB-011629

- 667435-74-7

- 2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid

-

- MDL: MFCD03422060

- インチ: InChI=1S/C18H14ClNO2/c1-2-11-6-5-8-12-14(18(21)22)10-16(20-17(11)12)13-7-3-4-9-15(13)19/h3-10H,2H2,1H3,(H,21,22)

- InChIKey: JKMJWCSGNKOGDD-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 311.0713064Da

- どういたいしつりょう: 311.0713064Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 403

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.2Ų

- 疎水性パラメータ計算基準値(XlogP): 4.8

2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C053610-1000mg |

2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid |

667435-74-7 | 1g |

$ 480.00 | 2022-06-06 | ||

| abcr | AB380323-1 g |

2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid |

667435-74-7 | 1g |

€228.00 | 2022-06-10 | ||

| Chemenu | CM263731-5g |

2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid |

667435-74-7 | 97% | 5g |

$497 | 2021-08-18 | |

| A2B Chem LLC | AJ02750-1g |

2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid |

667435-74-7 | >95% | 1g |

$439.00 | 2024-04-19 | |

| abcr | AB380323-5 g |

2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid |

667435-74-7 | 5g |

€618.00 | 2022-06-10 | ||

| abcr | AB380323-10 g |

2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid |

667435-74-7 | 10g |

€1,008.00 | 2022-06-10 | ||

| TRC | C053610-250mg |

2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid |

667435-74-7 | 250mg |

$ 185.00 | 2022-06-06 | ||

| TRC | C053610-500mg |

2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid |

667435-74-7 | 500mg |

$ 300.00 | 2022-06-06 | ||

| abcr | AB380323-1g |

2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid; . |

667435-74-7 | 1g |

€237.00 | 2024-07-24 | ||

| abcr | AB380323-5g |

2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid; . |

667435-74-7 | 5g |

€637.00 | 2024-07-24 |

2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

667435-74-7 (2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid) 関連製品

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:667435-74-7)2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid

清らかである:99%

はかる:1g

価格 ($):160.0